
1-(6-Methylpyridin-3-yl)-1,2-ethanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methylpyridin-3-yl)-1,2-ethanediol is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and an ethanediol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-3-yl)-1,2-ethanediol can be achieved through several methods. One common approach involves the reaction of 6-methylpyridine-3-carboxaldehyde with ethylene glycol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(6-Methylpyridin-3-yl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethanediol moiety can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often employ reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 6-methylpyridine-3-carboxylic acid or its derivatives.
Reduction: Production of 1-(6-Methylpyridin-3-yl)-1,2-ethanol.
Substitution: Generation of halogenated ethanediol derivatives.
科学的研究の応用
1-(6-Methylpyridin-3-yl)-1,2-ethanediol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing.
作用機序
The mechanism of action of 1-(6-Methylpyridin-3-yl)-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl]ethanone: An intermediate in the synthesis of COX-2 inhibitors.
1-(6-Methylpyridin-3-yl)-2-(4-methylthio)phenyl]ethanone: Used in the synthesis of diarylpyridines with COX-2 inhibitor activity.
Uniqueness
1-(6-Methylpyridin-3-yl)-1,2-ethanediol is unique due to its ethanediol moiety, which imparts distinct chemical properties and reactivity
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
1-(6-methylpyridin-3-yl)ethane-1,2-diol |
InChI |
InChI=1S/C8H11NO2/c1-6-2-3-7(4-9-6)8(11)5-10/h2-4,8,10-11H,5H2,1H3 |
InChIキー |
FTZFWZMMLSUGTI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


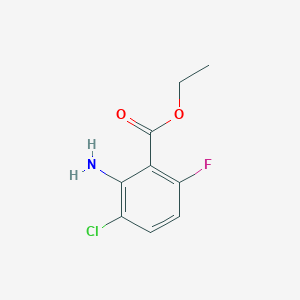
![{1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl}methanol](/img/structure/B13535224.png)
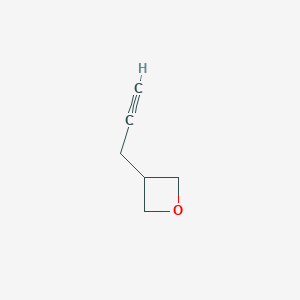
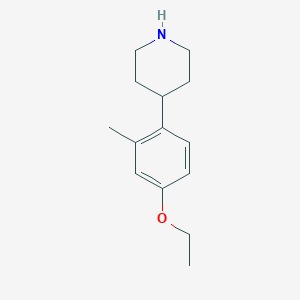
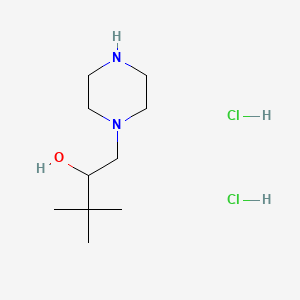
![3-[(Methylsulfanyl)methyl]morpholine](/img/structure/B13535244.png)
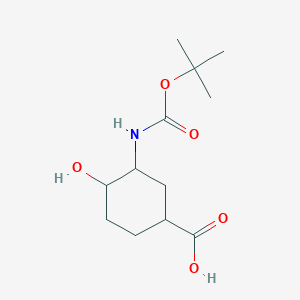
![Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine](/img/structure/B13535250.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone](/img/structure/B13535255.png)



![4-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13535283.png)

